{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid
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Overview
Description
2-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID is a complex organic compound with a unique structure that includes an indole ring, a diazinane ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indole derivatives with diazinane compounds under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-4,6-dione, 2,2-dimethyl-: A related compound with a similar dioxane structure.
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide: Another compound with structural similarities.
Uniqueness
2-{3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETIC ACID is unique due to its combination of an indole ring and a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H15N3O4S/c1-18-15(23)12(16(24)19(2)17(18)25)7-10-8-20(9-14(21)22)13-6-4-3-5-11(10)13/h3-8H,9H2,1-2H3,(H,21,22) |
InChI Key |
FIGCZVXHWQVSJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)N(C1=S)C |
Origin of Product |
United States |
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